N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide
CAS No.: 954077-76-0
Cat. No.: VC4620188
Molecular Formula: C19H30N2O2
Molecular Weight: 318.461
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954077-76-0 |
|---|---|
| Molecular Formula | C19H30N2O2 |
| Molecular Weight | 318.461 |
| IUPAC Name | N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzamide |
| Standard InChI | InChI=1S/C19H30N2O2/c1-14-11-15(2)18(16(3)12-14)19(22)20-13-17-5-7-21(8-6-17)9-10-23-4/h11-12,17H,5-10,13H2,1-4H3,(H,20,22) |
| Standard InChI Key | MRIZDNYVSKTTID-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)CCOC)C |
Introduction
Synthesis Pathways
2.1 General Synthesis Approach
The synthesis of this compound typically involves:
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Preparation of the Piperidine Derivative: The starting material is piperidine, which undergoes alkylation at the 4th position using 2-methoxyethyl chloride under basic conditions.
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Formation of Benzamide: The resulting intermediate is reacted with 2,4,6-trimethylbenzoyl chloride in the presence of a coupling agent like triethylamine or pyridine to form the final benzamide derivative.
2.2 Reaction Conditions
Optimal reaction conditions include:
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Solvent: Dichloromethane or tetrahydrofuran (THF).
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Temperature: Room temperature to 50°C.
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Catalyst: Acid catalysts like HCl for amide bond formation.
Applications and Uses
4.1 Pharmaceutical Applications
Given its structural features, this compound could be explored for:
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Therapeutic Agents: Potential use in treating CNS disorders such as depression or anxiety.
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Drug Delivery Systems: The methoxyethyl group enhances solubility and membrane permeability.
4.2 Industrial Applications
Its stability and functional groups make it suitable for:
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Use as an intermediate in organic synthesis.
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Development of agrochemical agents.
Future Research Directions
Further investigation is required to fully understand the compound's properties and applications:
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Toxicological Studies: Assessing safety profiles in vivo.
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Mechanistic Studies: Exploring receptor binding and enzymatic interactions.
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Derivatization: Synthesizing analogs to enhance pharmacological activity.
This comprehensive analysis highlights the promising nature of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide as a versatile compound with potential applications in pharmaceuticals and beyond.
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